Thermopsoside

Beschreibung

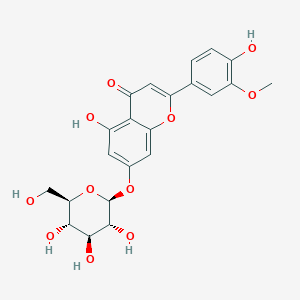

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYVSCDDLXAQW-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941966 | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19993-32-9 | |

| Record name | Termopsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Thermopsoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the flavonoid glycoside, Thermopsoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented botanical sources include:

-

Amberboa ramosa : A flowering plant belonging to the Asteraceae family.

-

Hyparrhenia hirta : A perennial grass species from the Poaceae family.[1]

-

Itoa orientalis : A species of flowering plant in the Salicaceae family.[1]

Currently, there is a lack of publicly available quantitative data detailing the specific concentrations of this compound within these plant sources. Further research is required to ascertain the yield of this compound from these species to determine their viability for large-scale extraction.

Experimental Protocols: Extraction and Isolation of this compound

While a specific, optimized protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be adapted from established procedures for flavonoid glycosides. The following is a composite protocol based on standard techniques.

Extraction

-

Sample Preparation : The plant material (e.g., aerial parts of Hyparrhenia hirta or the whole plant of Amberboa ramosa) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration : The powdered plant material is soaked in a suitable solvent, typically methanol or a methanol-water mixture, at room temperature for an extended period (24-48 hours) with occasional agitation.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification : The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Further Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Workflow for Extraction and Isolation

Potential Biological Activities and Signaling Pathways

Direct experimental evidence on the biological activities and associated signaling pathways of this compound is limited. However, based on the known activities of structurally similar flavonoid glycosides, this compound is anticipated to exhibit anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway : This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this pathway by preventing IκB degradation.

-

MAPK Signaling Pathway : The MAPK cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids have been shown to modulate this pathway at various levels.

Cytotoxic Activity

Many flavonoid glycosides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. While specific studies on this compound are lacking, it is plausible that it could exert similar effects.

Conclusion and Future Directions

This compound is a flavonoid glycoside with a limited number of known natural sources. While general methods for its extraction and isolation can be applied, further research is needed to develop optimized and scalable protocols. The biological activities of this compound, particularly its potential anti-inflammatory and cytotoxic effects, warrant investigation. Future studies should focus on quantifying the this compound content in its source plants, elucidating its precise mechanisms of action, and evaluating its therapeutic potential.

References

The Multifaceted Biological Activities of Chrysoeriol-7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol-7-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of Chrysoeriol-7-O-glucoside, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development endeavors. The underlying molecular mechanisms, particularly the modulation of key signaling pathways, are also elucidated and visualized.

Core Biological Activities of Chrysoeriol-7-O-glucoside

Chrysoeriol-7-O-glucoside exhibits a broad spectrum of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a range of pathological conditions, including cancer and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Chrysoeriol-7-O-glucoside and its aglycone, chrysoeriol, which provides insights into its potential efficacy.

Table 1: Anti-inflammatory and Related Activities

| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |

| Chrysoeriol | Inhibition of PGE2 production | LPS-stimulated RAW 264.7 cells | Not specified, dose-dependent inhibition shown | [1][2] |

| Chrysoeriol | COX-2 Expression Inhibition | LPS-stimulated RAW 264.7 cells | Not specified, dose-dependent inhibition shown | [1][2] |

| Luteolin-7-O-glucoside | β-hexosaminidase release | c-kit (KL)-induced BMMCs | 17.7 μM | [3] |

| Chrysoeriol | Soluble Epoxide Hydrolase (sEH) Inhibition | - | 11.6 ± 2.9 µg/mL | |

| Luteolin-7-O-glucopyranoside | Soluble Epoxide Hydrolase (sEH) Inhibition | - | 14.4 ± 1.5 µg/mL |

Table 2: Anti-cancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| Chrysoeriol | A549 (Human lung cancer) | MTT Assay | 16.95 µM | |

| Chrysin | MCF-7 (Human breast cancer) | MTT Assay | 19.5 ± 0.5 μM (48h), 9.2 ± 0.7 μM (72h) | |

| Cyanidin 3-glycoside | MCF-7 (Human breast cancer) | MTT Assay | 110 µg/ml (24h), 60 µg/ml (48h) | |

| Chalcone 12 | MCF-7 (Human breast cancer) | MTT Assay | 4.19 ± 1.04 µM | |

| Chalcone 13 | MCF-7 (Human breast cancer) | MTT Assay | 3.30 ± 0.92 µM |

Table 3: Neuroprotective and Antioxidant Activity

| Compound | Model/Assay | Effect | Quantitative Data | Reference |

| Chrysoeriol | MCAO rat model | Reduction in brain infarction area | Dose-dependent reduction | |

| Chrysoeriol | MCAO rat model | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent reduction | |

| Chrysoeriol | MCAO rat model | Regulation of oxidative stress markers (MDA, SOD, GSH) | Dose-dependent regulation | |

| Chrysoeriol-7-O-glucoside | DPPH radical scavenging | Antioxidant activity | Glycoside is a more effective scavenger than the aglycone |

Key Signaling Pathways Modulated by Chrysoeriol-7-O-glucoside

The biological effects of Chrysoeriol-7-O-glucoside and its aglycone are mediated through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Signaling: The NF-κB Pathway

Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), Chrysoeriol can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins. The inhibitory action of chrysoeriol on the NF-κB pathway may be initiated upstream by mitigating the activation of Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88).

Neuroprotection and Development: The Wnt/β-catenin Pathway

Chrysoeriol has demonstrated neuroprotective effects, in part, through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal survival and growth. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation and survival. Chrysoeriol appears to promote the activation of this pathway, contributing to its neuroprotective properties.

Antioxidant Defense: The Nrf2 Pathway

The antioxidant effects of chrysoeriol are significantly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like chrysoeriol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of Chrysoeriol-7-O-glucoside, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

-

Chrysoeriol-7-O-glucoside

-

Egg albumin (or Bovine Serum Albumin, BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of Chrysoeriol-7-O-glucoside in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PBS to achieve the desired test concentrations (e.g., 100-500 µg/mL). Prepare similar dilutions for the standard drug, diclofenac sodium.

-

Reaction Mixture: To 2.8 mL of PBS, add 2 mL of the test or standard solution. Then, add 0.2 mL of egg albumin solution. The control consists of 2.8 mL of PBS, 2 mL of the respective vehicle, and 0.2 mL of egg albumin solution.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

-

Chrysoeriol-7-O-glucoside

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (as a standard antioxidant)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of Test Solutions: Prepare a stock solution of Chrysoeriol-7-O-glucoside and serial dilutions in the same solvent used for the DPPH solution. Prepare similar dilutions for the standard, ascorbic acid.

-

Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 1 mL) with various concentrations of the test or standard solution (e.g., 100 µL). The control contains the solvent instead of the test sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

In Vitro Anti-cancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

-

Chrysoeriol-7-O-glucoside

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Chrysoeriol-7-O-glucoside for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Conclusion

Chrysoeriol-7-O-glucoside is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects are well-documented, and the underlying mechanisms involving the modulation of key signaling pathways like NF-κB, Wnt/β-catenin, and Nrf2 are beginning to be understood. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals to advance the study of this multifaceted flavonoid glycoside. Further in-depth preclinical and clinical studies are essential to fully elucidate its therapeutic efficacy and safety profile for potential applications in human health.

References

- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Isolation of Thermopsoside: A Technical Guide

An in-depth exploration of the historical discovery, isolation, and structural elucidation of the flavonoid thermopsoside, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound, a flavone glycoside also known as chrysoeriol-7-O-glucoside, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation. It details the initial identification from Thermopsis alterniflora and subsequent findings in other plant species. The guide outlines the experimental protocols employed for its extraction, purification, and structural elucidation, supported by quantitative data and spectroscopic analysis. Furthermore, it explores the known biological activities of this compound and the associated signaling pathways, offering insights for future research and drug development endeavors.

Introduction

This compound (C22H22O11, Molar Mass: 462.40 g/mol ) is a naturally occurring flavonoid belonging to the flavone subclass. It is structurally characterized as the 7-O-glucoside of the aglycone chrysoeriol. First identified in the mid-20th century, this compound has since been isolated from a variety of plant sources and has been the subject of phytochemical and biological investigations. This guide aims to provide a detailed historical and technical account of its discovery and isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Occurrence

Since its initial discovery, this compound has been identified in a range of other plant species, highlighting its distribution in the plant kingdom.

Table 1: Natural Sources of this compound

| Plant Species | Family |

| Thermopsis alterniflora | Fabaceae |

| Aspalathus linearis (Rooibos) | Fabaceae |

| Astragalus microcephalus | Fabaceae |

| Sorbus torminalis | Rosaceae |

| Cleome amblyocarpa | Cleomaceae |

| Hyparrhenia hirta | Poaceae |

| Itoa orientalis | Salicaceae |

| Rhus parviflora | Anacardiaceae |

| Lycopus lucidus | Lamiaceae |

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a generalized representation based on methodologies reported for flavonoid isolation from Thermopsis and Astragalus species.

Extraction

-

Plant Material Preparation : Dried and powdered aerial parts of the plant (e.g., Thermopsis alterniflora) are used as the starting material.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or ethanol are commonly used due to their efficiency in extracting flavonoids. The extraction is typically performed at room temperature or with gentle heating over an extended period.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and semi-polar impurities. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is often employed. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile. The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

Table 2: Quantitative Data for a Typical this compound Isolation

| Step | Input | Output | Yield (%) | Purity (%) |

| Methanol Extraction | 1 kg dried plant material | 100 g crude extract | 10 | ~5 |

| Liquid-Liquid Partitioning | 100 g crude extract | 20 g ethyl acetate fraction | 20 | ~25 |

| Silica Gel Column Chromatography | 20 g ethyl acetate fraction | 2 g semi-pure fraction | 10 | ~70 |

| Preparative HPLC | 2 g semi-pure fraction | 200 mg pure this compound | 10 | >98 |

Note: The yield and purity values are illustrative and can vary significantly depending on the plant source, extraction method, and chromatographic conditions.

Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight of the compound. For this compound, a protonated molecule [M+H]+ is observed at m/z 463.1240, and a deprotonated molecule [M-H]- is observed at m/z 461.1091, consistent with the molecular formula C22H22O11.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are crucial for determining the precise arrangement of atoms in the molecule. The 1H-NMR spectrum shows characteristic signals for the aromatic protons of the chrysoeriol aglycone and the protons of the glucose moiety. The 13C-NMR spectrum confirms the presence of 22 carbon atoms and their chemical environments.

Table 3: Key 1H and 13C NMR Spectroscopic Data for this compound (in DMSO-d6)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone | ||

| 2 | 164.2 | |

| 3 | 103.1 | 6.91 (s) |

| 4 | 182.0 | |

| 5 | 161.5 | |

| 6 | 99.8 | 6.46 (d, 2.1) |

| 7 | 163.0 | |

| 8 | 94.9 | 6.85 (d, 2.1) |

| 9 | 157.1 | |

| 10 | 105.5 | |

| 1' | 121.3 | |

| 2' | 113.5 | 7.56 (d, 2.2) |

| 3' | 148.1 | |

| 4' | 151.0 | |

| 5' | 116.0 | 6.93 (d, 8.4) |

| 6' | 121.9 | 7.58 (dd, 8.4, 2.2) |

| 3'-OCH3 | 56.0 | 3.88 (s) |

| Glucose | ||

| 1'' | 100.0 | 5.09 (d, 7.3) |

| 2'' | 73.2 | 3.20-3.40 (m) |

| 3'' | 76.5 | 3.20-3.40 (m) |

| 4'' | 69.6 | 3.20-3.40 (m) |

| 5'' | 77.2 | 3.20-3.40 (m) |

| 6'' | 60.6 | 3.52 (m), 3.73 (m) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are based on published data and 2D NMR experiments such as COSY, HSQC, and HMBC.

Biological Activity and Signaling Pathways

This compound has been investigated for a range of biological activities, with research primarily focusing on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Flavonoids, in general, are known to possess anti-inflammatory effects, and this compound is no exception. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on related flavonoids suggest that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.

-

Apoptosis Signaling Pathway : Apoptosis is a tightly regulated process involving a cascade of caspases. This compound may induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

Conclusion

The discovery and isolation of this compound from Thermopsis alterniflora and other plant sources represent a classic example of natural product chemistry. The methodologies for its extraction and purification have evolved, with modern chromatographic techniques enabling the acquisition of highly pure compounds for biological testing. The structural elucidation, primarily through NMR and MS, has provided a solid foundation for understanding its chemical properties. While research into its biological activities is ongoing, the anti-inflammatory and anticancer potential of this compound, likely mediated through the NF-κB and apoptosis signaling pathways, makes it a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides a comprehensive historical and technical foundation for scientists and researchers to build upon in their future work with this intriguing flavonoid.

Unveiling the Pharmacological Potential of Thermopsoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol 7-O-glucoside, is a natural compound found in various plant species. Belonging to the flavone subclass of flavonoids, it is structurally characterized by a chrysoeriol aglycone backbone linked to a glucose molecule. Emerging scientific evidence has highlighted the diverse pharmacological properties of this compound and its aglycone, chrysoeriol, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Pharmacological Properties

This compound and its aglycone, chrysoeriol, have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound and chrysoeriol have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated their ability to inhibit the production of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound and chrysoeriol has been investigated in various cancer cell lines. Research suggests that these compounds can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.

Other Pharmacological Activities

Beyond their anti-inflammatory and anticancer effects, this compound and its aglycone have been reported to possess other biological activities, including the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and its aglycone, chrysoeriol.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Chrysoeriol | A549 (Human Lung Cancer) | Antiproliferative | 15 µM | [1] |

| Chrysoeriol | MRC-5 (Normal Human Lung Fibroblast) | Cytotoxicity | 93 µM | [1] |

Table 2: Inhibition of Cytochrome P450 Enzymes (IC50 Values)

| Compound | Enzyme | IC50 Value (µM) | Reference |

| This compound | CYP3A4 | 6.0 | [2][3] |

| This compound | CYP2C19 | 9.5 | [2] |

| This compound | CYP2D6 | 12.0 | |

| This compound | CYP2C9 | 32.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or chrysoeriol and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity (LPS-induced RAW 264.7 Macrophages)

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of this compound.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Western Blot Analysis for NF-κB Activation

Western blotting is used to detect the expression and phosphorylation of proteins involved in signaling pathways, such as the NF-κB pathway.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

To determine the acute oral toxicity (LD50) of a compound, guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD 423 (Acute Toxic Class Method), are followed.

General Procedure:

-

Animal Selection: Use healthy, young adult rodents (e.g., rats or mice), typically females.

-

Dosing: Administer the test substance orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Collection: Record body weight, clinical signs of toxicity, and any instances of mortality.

-

LD50 Determination: The LD50 value is estimated based on the observed mortality at different dose levels. A specific LD50 value for this compound is not currently available in the literature.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its aglycone, chrysoeriol, are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Chrysoeriol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon LPS binding, TLR4 activates downstream signaling cascades involving MyD88, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors regulate the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Chrysoeriol can suppress the phosphorylation of key kinases in the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately leading to the inhibition of NF-κB and AP-1 activation and a reduction in the production of inflammatory mediators.

Caption: Chrysoeriol inhibits LPS-induced inflammation via the TLR4/MyD88 pathway.

Anticancer Signaling Pathway

The anticancer activity of chrysoeriol has been linked to the inhibition of the mTOR/PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and growth. By inhibiting this pathway, chrysoeriol can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Chrysoeriol exerts anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its aglycone, chrysoeriol, are natural flavonoids with significant pharmacological potential, particularly in the areas of anti-inflammatory and anticancer therapies. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The elucidation of their mechanisms of action through key signaling pathways, such as TLR4/NF-κB and PI3K/Akt/mTOR, offers a solid foundation for further preclinical and clinical investigations. Future research should focus on comprehensive toxicological profiling, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy models to fully realize the therapeutic promise of this compound.

References

Thermopsoside: A Flavone Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsoside, a naturally occurring flavone glycoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a derivative of the flavone chrysoeriol, this compound and its aglycone have demonstrated a spectrum of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its pharmacological properties, underlying mechanisms of action, and relevant experimental data. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development of this promising natural product.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad range of health benefits.[1] this compound, chemically known as chrysoeriol-7-O-glucoside, belongs to the flavone subclass of flavonoids.[2] It is structurally characterized by a chrysoeriol backbone linked to a glucose moiety at the 7-hydroxy position. While much of the research has focused on its aglycone, chrysoeriol, the glycosidic form, this compound, is a key circulating metabolite and its distinct pharmacological profile is an active area of investigation. This guide aims to consolidate the existing data on this compound and its aglycone, chrysoeriol, to provide a detailed resource for the scientific community.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| Synonyms | This compound, Chrysoeriol 7-O-glucoside, Termopsoside | [2] |

| Molecular Formula | C22H22O11 | [3] |

| Molecular Weight | 462.4 g/mol |

Biological Activities and Mechanism of Action

This compound and its aglycone, chrysoeriol, exhibit a range of biological activities, primarily centered around anti-inflammatory and anticancer effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of chrysoeriol, the aglycone of this compound, are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling cascades. A study on chrysoeriol and the structurally similar luteolin-7-O-glucopyranoside demonstrated their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation.

Table 1: Anti-inflammatory Activity of Chrysoeriol and Related Flavonoids

| Compound | Assay | Target | IC50 | Reference |

| Chrysoeriol | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 11.6 ± 2.9 µg/mL | |

| Luteolin-7-O-glucopyranoside | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 14.4 ± 1.5 µg/mL |

Anticancer Activity

Chrysoeriol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.

Table 2: Anticancer Activity of Chrysoeriol

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 15 | |

| RPMI 8226 | Human Multiple Myeloma | Not specified, but significant inhibition observed | |

| KM3 | Human Multiple Myeloma | Not specified, but significant inhibition observed |

It is important to note that while these data are for the aglycone, they provide a strong rationale for investigating the anticancer potential of this compound.

Modulation of Signaling Pathways

The biological effects of chrysoeriol are mediated through its interaction with several key intracellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

The NF-κB pathway is a critical regulator of inflammation and cell survival. Chrysoeriol has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated murine macrophages. This inhibition is achieved by suppressing the phosphorylation of the p65 subunit of NF-κB and the inhibitor of NF-κB (IκB).

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Chrysoeriol has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and ERK1/2 in human lung cancer cells. In LPS-stimulated macrophages, it also inhibits the phosphorylation of p38 and JNK.

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Chrysoeriol has been identified as a selective inhibitor of the PI3K/Akt/mTOR pathway in human multiple myeloma cells. It significantly reduces the phosphorylation of Akt and the downstream effector 4E-BP1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or chrysoeriol for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

-

Cell Lysis: Treat cells with this compound or chrysoeriol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total-p65, phospho-p38, total-p38, phospho-Akt, total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with this compound or chrysoeriol in the presence or absence of an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Visualizations

Signaling Pathways Modulated by Chrysoeriol

Caption: Signaling pathways modulated by chrysoeriol.

Experimental Workflow for Western Blot Analysis

References

- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-O-Beta-D-Glucopyranoside | C22H22O11 | CID 11294177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chrysoeriol-7-O-glucoside | C22H22O11 | CID 13871877 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Thermopsoside in Thermopsis alterniflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsis alterniflora, a member of the Fabaceae family, is a plant known to produce a variety of secondary metabolites, including the flavone glycoside thermopsoside. Flavonoids are a class of plant compounds with a wide range of described biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, specifically, is an apigenin-7-O-glucoside. Understanding its biosynthetic pathway is crucial for optimizing its production, whether through agricultural practices or biotechnological approaches.

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited specific research on Thermopsis alterniflora, this guide combines established knowledge of the general flavonoid biosynthesis pathway with data available for this plant and its relatives. It outlines the presumed enzymatic steps, potential regulatory mechanisms, and detailed experimental protocols for researchers aiming to investigate this pathway further.

The Presumed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The final step is a glycosylation event that attaches a glucose moiety to the apigenin backbone.

Phenylpropanoid Pathway: The Precursor Supply

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavonoid Biosynthesis: Core Flavone Skeleton Formation

The formation of the characteristic flavonoid C6-C3-C6 skeleton is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation reaction to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into its flavanone isomer, naringenin.

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to produce the flavone, apigenin. Apigenin is the aglycone of this compound.

Final Glycosylation Step

The final step in this compound biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of apigenin.

-

UDP-glycosyltransferase (UGT): A specific UGT utilizes UDP-glucose as a sugar donor to glycosylate apigenin at the 7-O-position, yielding this compound (apigenin-7-O-glucoside). The precise UGT responsible for this reaction in Thermopsis alterniflora has yet to be characterized.

Below is a diagram illustrating the presumed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable lack of published quantitative data specifically for this compound content in Thermopsis alterniflora. One study on a total flavonoid extract from the plant reported that flavones accounted for 45.25% ± 1.02% of the total flavonoid content, which was 83-85% of the extract[1]. However, the individual contribution of this compound to this percentage was not specified. Another study quantified the alkaloid cytisine in T. alterniflora, reporting a yield of 0.5075% ± 0.0135% w/w, but did not provide data on flavonoid content[2][3].

For researchers, this represents a significant gap and an opportunity for novel research. The experimental protocols outlined in this guide can be employed to generate such valuable quantitative data. A hypothetical table for presenting such data is provided below.

| Plant Tissue | Developmental Stage | This compound Content (mg/g DW) | Method of Quantification | Reference |

| Leaves | Vegetative | Data not available | HPLC-UV/MS | Future Study |

| Leaves | Flowering | Data not available | HPLC-UV/MS | Future Study |

| Flowers | Full Bloom | Data not available | HPLC-UV/MS | Future Study |

| Stems | Flowering | Data not available | HPLC-UV/MS | Future Study |

DW: Dry Weight

Experimental Protocols

The following protocols are generalized methods for the extraction, quantification, and enzymatic analysis of flavonoids like this compound. These should be optimized for Thermopsis alterniflora.

Extraction of this compound for Quantification

This protocol describes a standard method for extracting flavonoids from plant material.

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, flowers).

-

Immediately freeze in liquid nitrogen and lyophilize to dryness.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Solvent Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) methanol.

-

Vortex thoroughly to mix.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Sample Filtration:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for this compound quantification.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: Linear gradient from 50% to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 335-350 nm (based on the UV absorbance maxima for apigenin glycosides).

-

Injection Volume: 10 µL.

-

Standard Curve: Prepare a series of standard solutions of purified this compound (if available) or apigenin-7-O-glucoside in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Generate a standard curve by plotting peak area against concentration.

-

Quantification: Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

In Vitro Assay for UDP-glycosyltransferase (UGT) Activity

This protocol can be used to test for the UGT that synthesizes this compound in protein extracts from T. alterniflora.

-

Protein Extraction:

-

Grind fresh or frozen plant tissue in a chilled mortar and pestle with liquid nitrogen.

-

Add an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 1% PVPP).

-

Centrifuge at 15,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 µg of crude protein extract

-

1 mM Apigenin (substrate, dissolved in DMSO)

-

5 mM UDP-glucose (sugar donor)

-

10 mM MgCl₂

-

-

Incubate the reaction at 30 °C for 1 hour.

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of this compound.

-

Below is a diagram of a general experimental workflow for the quantification and analysis of this compound.

Hypothetical Regulatory Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. While the specific regulators in Thermopsis alterniflora are unknown, a hypothetical model can be proposed based on studies in other legumes (Fabaceae).

-

MYB Transcription Factors: These are key regulators that often determine the specificity of flavonoid branch pathways. R2R3-MYB transcription factors are known to activate the expression of genes encoding enzymes like CHS, CHI, and FNS.

-

bHLH Transcription Factors: These proteins often form a complex with MYB factors to enhance their regulatory activity.

-

WD40 Repeat Proteins: These act as scaffolding proteins, stabilizing the MYB-bHLH complex.

Environmental factors such as light (UV radiation) and nutrient availability, as well as developmental cues, are known to influence the expression of these transcription factors, thereby modulating flavonoid production.

The following diagram illustrates a hypothetical regulatory network for this compound biosynthesis.

Future Research Directions

The study of this compound biosynthesis in Thermopsis alterniflora is an area ripe for further investigation. Key research goals should include:

-

Quantitative Analysis: A thorough quantification of this compound in different tissues and at various developmental stages of T. alterniflora is needed.

-

Enzyme Discovery and Characterization: The identification and functional characterization of the specific UDP-glycosyltransferase responsible for the final step of this compound synthesis is a high-priority research target. This could be achieved through transcriptomics and subsequent biochemical assays of candidate genes.

-

Regulatory Gene Identification: Elucidating the specific MYB, bHLH, and WD40 transcription factors that regulate the flavonoid pathway in this species will be crucial for any metabolic engineering efforts.

-

Influence of Environmental Factors: Investigating how different environmental conditions affect this compound accumulation can inform cultivation practices to maximize its yield.

By addressing these research questions, a more complete and accurate picture of this compound biosynthesis in Thermopsis alterniflora can be developed, paving the way for its potential applications in drug development and other industries.

References

In Silico Prediction of Thermopsoside Bioactivity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol 7-O-glucoside, is a natural compound found in various plant species. Flavonoids as a class are well-regarded for their diverse pharmacological activities, and this compound is no exception, with preliminary studies indicating its potential as an anti-inflammatory and anticancer agent. The in silico prediction of the bioactivity of natural products like this compound offers a powerful, time- and resource-efficient approach to elucidate potential therapeutic applications, understand mechanisms of action, and guide further experimental validation.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a systematic workflow, details relevant computational methodologies, presents available quantitative data, and describes standardized experimental protocols for the validation of in silico findings. The guide also includes visualizations of key signaling pathways potentially modulated by this compound, offering a roadmap for targeted research and development.

Predicted Bioactivities of this compound

Based on the known activities of its aglycone, chrysoeriol, and other structurally related flavonoids, the predicted bioactivities of this compound are primarily centered on anti-inflammatory, antioxidant, and anticancer effects. Chrysoeriol has been shown to possess a wide range of pharmacological activities, including significant anticancer effects against various tumor cell lines such as cervical, human lung, and colon cancer.[1] It has also demonstrated anti-inflammatory properties in several in vitro studies.[1]

In Silico Prediction Workflow

The computational prediction of this compound's bioactivity can be approached through a multi-step workflow, beginning with data acquisition and culminating in detailed molecular-level simulations.

Data Presentation: Quantitative Bioactivity Data

While specific quantitative bioactivity data for this compound is limited in the public domain, data for its aglycone, Chrysoeriol, provides valuable insights into its potential potency.

Table 1: In Vitro Anticancer Activity of Chrysoeriol

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 15 | [1] |

| MRC-5 | Normal Lung Fibroblast | 93 | [1] |

| SW1990 | Pancreatic Cancer | 56.35 ± 6.96 | [1] |

In Silico Methodologies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is to evaluate the drug-like properties of this compound. This can be performed using various computational tools and web servers.

-

Protocol:

-

Input: Obtain the 2D structure of this compound in SMILES format from a database like PubChem.

-

Server: Utilize a web-based tool such as SwissADME or ADMETLab 2.0.

-

Execution: Submit the SMILES string to the server for calculation of various physicochemical and pharmacokinetic properties.

-

Analysis: Interpret the results, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity flags.

-

Target Identification

Based on the known anti-inflammatory and anticancer activities of similar flavonoids, potential protein targets for this compound can be identified. These may include:

-

Anti-inflammatory Targets: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), members of the Mitogen-Activated Protein Kinase (MAPK) family, and components of the NF-κB signaling pathway. Chrysoeriol has been identified as a potent inhibitor of NF-κB.

-

Anticancer Targets: Various kinases involved in cell proliferation and survival (e.g., PI3K, Akt), and apoptosis-related proteins like Bcl-2.

-

Antioxidant-related Targets: Nuclear factor erythroid 2-related factor 2 (Nrf2) and its associated downstream enzymes. Chrysoeriol has been shown to activate the Nrf2 signaling pathway.

Molecular Docking

Molecular docking predicts the binding affinity and interaction patterns of a ligand (this compound) within the active site of a target protein.

-

Protocol:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to perform the docking calculations, generating multiple binding poses.

-

Analysis: Analyze the docking results based on the predicted binding energy (scoring function) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Signaling Pathways Potentially Modulated by this compound

The anti-inflammatory, antioxidant, and anticancer effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

Experimental Protocols for Bioactivity Validation

In silico predictions should always be validated through experimental assays. The following are standard protocols for assessing the predicted bioactivities of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

-

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Methodology:

-

Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

-

In Vitro Anticancer Assay: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion

The in silico prediction of this compound's bioactivity provides a valuable framework for accelerating its investigation as a potential therapeutic agent. By combining computational approaches such as ADMET prediction, molecular docking, and pathway analysis, researchers can gain significant insights into its pharmacological profile and mechanism of action. The methodologies and protocols outlined in this guide offer a systematic approach to explore the anti-inflammatory, antioxidant, and anticancer potential of this compound, paving the way for targeted experimental validation and further drug development efforts.

References

Thermopsoside: A Technical Guide to its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the known and potential interactions of thermopsoside with cellular pathways. It is important to note that while research has identified some of its molecular targets, in-depth experimental data on its specific effects on major signaling cascades such as NF-κB, MAPK, and PI3K/Akt is currently limited in the public domain. This guide summarizes the available data, provides detailed experimental protocols to investigate its activity, and presents hypothetical pathway interactions based on the known behavior of structurally similar flavonoid compounds. The signaling pathway diagrams are illustrative of the pathways themselves and represent potential, but not yet experimentally confirmed, points of intervention for this compound.

Introduction to this compound

This compound is a flavone derivative, specifically a chrysoeriol 7-O-glucoside, that has been isolated from various plants, including Aspalathus linearis and Astragalus microcephalus[1]. Flavonoids as a class are well-known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary research on this compound suggests its potential as a modulator of key cellular enzymes.

Known Molecular Interactions

Inhibition of Cytochrome P450 Isozymes

The most well-documented activity of this compound is its inhibitory effect on several cytochrome P450 (CYP450) isozymes. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many pharmaceutical drugs. The inhibitory activity of this compound highlights its potential for drug-drug interactions and its possible role in modulating the metabolic activation or detoxification of other compounds.

| CYP450 Isozyme | IC50 (μM) |

| CYP3A4 | 6.0 |

| CYP2C19 | 9.5 |

| CYP2D6 | 12.0 |

| CYP2C9 | 32.0 |

| Table 1: Inhibitory concentrations (IC50) of this compound on various CYP450 isozymes[1]. |

In-Silico Modeling of EGFR Interaction

A computational, in-silico study has suggested a potential interaction between this compound and the Epidermal Growth Factor Receptor (EGFR). The study predicted that this compound could form multiple hydrogen bonds and pi-sigma interactions with amino acid residues in the EGFR binding site, including GLU285, LYS164, GLN100, THR102, SER269, ASN131, and LEU130[2]. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its signaling pathway is often dysregulated in cancer. However, it is crucial to emphasize that these findings are based on computer modeling and require experimental validation.

Potential Interactions with Key Cellular Pathways

Based on the known activities of structurally similar flavonoids, it is hypothesized that this compound may modulate several critical signaling pathways involved in inflammation, cell survival, and apoptosis. The following sections describe these pathways and provide detailed protocols for investigating the potential effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Many flavonoids are known to inhibit NF-κB activation.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38.

Caption: Potential modulation points of the MAPK/ERK pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling pathway that promotes cell survival, growth, and proliferation. It is often hyperactivated in cancer and is a key target for cancer therapeutics.

Caption: Hypothesized inhibitory effects of this compound on the PI3K/Akt pathway.

Experimental Protocols for Pathway Analysis

The following are detailed methodologies for key experiments to elucidate the interaction of this compound with the aforementioned cellular pathways.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer and non-cancerous cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or relevant cancer cell lines, and a non-cancerous control like HEK293T) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Thermopsoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol-7-O-glucoside, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound and its aglycone, Chrysoeriol. While direct research on this compound is limited, extensive data on Chrysoeriol offers significant insights into the probable mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of inflammation therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.

This compound (Chrysoeriol-7-O-glucoside) is a flavonoid belonging to this class. Due to the limited availability of direct studies on this compound, this guide places a significant focus on its aglycone, Chrysoeriol. The biological activities of flavonoid glycosides are often attributed to their aglycone forms, which are released upon metabolism in the body. Therefore, the well-documented anti-inflammatory effects of Chrysoeriol provide a strong predictive framework for the potential therapeutic applications of this compound.

In Vitro Anti-inflammatory Effects of Chrysoeriol

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have been instrumental in elucidating the anti-inflammatory mechanisms of Chrysoeriol. These studies have consistently demonstrated its ability to suppress the production of key inflammatory mediators.

Inhibition of Inflammatory Mediators

Chrysoeriol has been shown to significantly inhibit the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3][4][5]

| Parameter | Cell Line | Treatment | Concentration | Inhibition (%) | Reference |

| PGE2 Production | RAW 264.7 | Chrysoeriol | 10 µM | Significant | |

| PGE2 Production | RAW 264.7 | Chrysoeriol | 20 µM | Significant | |

| COX-2 Expression | RAW 264.7 | Chrysoeriol | 10 µM | Significant | |

| COX-2 Expression | RAW 264.7 | Chrysoeriol | 20 µM | Significant |

Table 1: In vitro inhibitory effects of Chrysoeriol on inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Experimental Protocol: Determination of PGE2 Production in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Chrysoeriol (or this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema